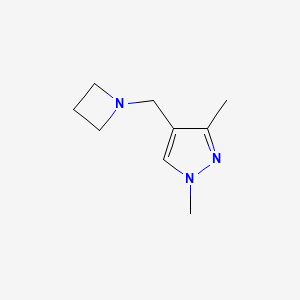

4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Beschreibung

BenchChem offers high-quality 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H15N3 |

|---|---|

Molekulargewicht |

165.24 g/mol |

IUPAC-Name |

4-(azetidin-1-ylmethyl)-1,3-dimethylpyrazole |

InChI |

InChI=1S/C9H15N3/c1-8-9(6-11(2)10-8)7-12-4-3-5-12/h6H,3-5,7H2,1-2H3 |

InChI-Schlüssel |

ARHXOMRRUBSFMW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C=C1CN2CCC2)C |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Molecular Docking and Binding Affinity of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Derivatives and the Role of In Silico Analysis

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] The compound 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole represents a novel entity within this class, and understanding its molecular interactions is paramount to elucidating its therapeutic potential. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, serves as a powerful tool in this endeavor.[6][7][8] This guide provides a comprehensive, in-depth technical overview of the molecular docking process and the evaluation of binding affinity for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, tailored for researchers and professionals in drug development.

This document will navigate the theoretical underpinnings and practical application of molecular docking, moving beyond a mere procedural outline to explain the critical reasoning behind each step. The focus is on establishing a self-validating workflow that ensures the scientific rigor and trustworthiness of the generated data.

I. Foundational Principles: Understanding Molecular Recognition

At the heart of molecular docking lies the principle of molecular recognition, where the specific binding of a ligand (in this case, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole) to a biological target (typically a protein) is driven by a combination of non-covalent interactions. These include:

-

Hydrogen Bonds: Crucial for specificity, these interactions occur between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

-

Van der Waals Forces: These are weaker, short-range interactions arising from temporary fluctuations in electron density around atoms.

-

Electrostatic Interactions: These occur between charged or polar molecules.

-

Hydrophobic Interactions: The tendency of nonpolar molecules to aggregate in an aqueous environment, driving the nonpolar regions of the ligand and protein together.

The goal of a molecular docking simulation is to identify the binding mode (pose) of the ligand that maximizes these favorable interactions, resulting in the lowest binding energy.

II. The Molecular Docking Workflow: A Step-by-Step Technical Protocol

The following protocol outlines a robust workflow for conducting a molecular docking study of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole with a hypothetical protein target. For the purpose of this guide, we will consider a generic protein kinase, a common target for pyrazole derivatives.[6][7][9]

Step 1: Target Protein Preparation

The quality of the protein structure is critical for a reliable docking study.

-

Procurement of Protein Structure: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, to validate the docking protocol.

-

Pre-processing:

-

Removal of Water Molecules and Heteroatoms: Water molecules are typically removed from the binding site unless they are known to play a critical role in ligand binding. Other heteroatoms, such as ions or cofactors not relevant to the binding of the ligand of interest, should also be removed.

-

Addition of Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added, and their positions optimized, as they are essential for hydrogen bonding.

-

Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) must be correctly assigned.

-

Energy Minimization: A brief energy minimization of the protein structure is recommended to relieve any steric clashes.

-

Step 2: Ligand Preparation

The ligand, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, must be prepared for docking.

-

2D to 3D Conversion: If starting from a 2D structure, convert it to a 3D conformation using a suitable chemistry software package.

-

Tautomeric and Ionization States: Determine the most likely tautomeric and ionization state of the ligand at physiological pH.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure to obtain a low-energy conformation. This is typically done using a suitable force field (e.g., MMFF94).

Step 3: Grid Generation and Docking Simulation

-

Defining the Binding Site: The search space for the docking simulation is defined by a "grid box" that encompasses the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, the grid box is typically centered on this ligand.

-

Running the Docking Algorithm: Employ a validated docking program such as AutoDock, Glide, or GOLD. These programs use scoring functions to evaluate the fitness of different ligand poses within the binding site. The algorithm will generate a series of possible binding poses, each with a corresponding binding energy score.

Caption: A streamlined workflow for molecular docking.

III. Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of data that requires careful analysis.

Binding Affinity (Binding Energy)

The primary quantitative output is the binding energy, typically expressed in kcal/mol.[10] A more negative binding energy indicates a more favorable binding interaction. It is important to note that this is a predicted value and should be interpreted with caution.

Table 1: Hypothetical Docking Results for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

| Parameter | Value | Interpretation |

| Binding Energy | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Inhibition Constant (Ki) | 550 nM (predicted) | A low predicted Ki suggests potent inhibition. |

| Interacting Residues | ASP145, LYS89, GLU91 | Highlights key amino acids involved in binding. |

| Hydrogen Bonds | 2 | Indicates specific, directional interactions. |

Binding Pose Analysis

Visual inspection of the top-ranked binding poses is crucial. This allows for the identification of key interactions between the ligand and the protein's active site residues. Pay close attention to:

-

Hydrogen Bonds: Are they formed with key catalytic or binding residues?

-

Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets in the active site?

-

Pi-Pi Stacking: Are there interactions between aromatic rings of the ligand and protein?

Caption: Key interactions between the ligand and protein.

IV. Validation and Limitations

Protocol Validation: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to re-dock this native ligand into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å, which would validate the docking protocol.[11]

Limitations: It is imperative to acknowledge the limitations of molecular docking. The scoring functions are approximations and may not always accurately predict binding affinity. Furthermore, docking simulations typically treat the protein as a rigid entity, which is not always biologically accurate. Molecular dynamics simulations can provide a more dynamic and realistic representation of the protein-ligand complex.[8]

V. Conclusion and Future Directions

Molecular docking provides invaluable insights into the potential binding of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole to its biological target. The workflow detailed in this guide provides a robust framework for obtaining reliable and reproducible results. The hypothetical data presented herein suggests that this compound may exhibit strong binding affinity, warranting further investigation.

Future work should focus on:

-

Experimental Validation: The predictions from molecular docking should be validated through in vitro binding assays.

-

Molecular Dynamics Simulations: To study the stability of the predicted protein-ligand complex over time.

-

Lead Optimization: The insights gained from the docking study can guide the rational design of more potent and selective analogs.

By integrating computational approaches like molecular docking with experimental validation, the drug discovery and development process for promising compounds like 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole can be significantly accelerated.

References

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed, [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Ingenta Connect, [Link]

-

SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC, [Link]

-

Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed, [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate, [Link]

-

Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. Bentham Science Publishers, [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing, [Link]

-

4-(azetidin-3-yl)-1-methyl-1h-pyrazole dihydrochloride. PubChemLite, [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, [Link]

-

(4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methyl pivalate. PubChem, [Link]

-

4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride. NextSDS, [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, [Link]

-

Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR, [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, [Link]

-

SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Innovare Academic Sciences, [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate, [Link]

-

Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. PMC, [Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI, [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, [Link]

-

chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC, [Link]

-

Adsorption and inhibition mechanism of pyrazole derivatives on carbon steel: combined electrochemical, surface, and DFT/MD study. RSC Publishing, [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. eurasianjournals.com [eurasianjournals.com]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

in vitro pharmacological profiling of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for the in vitro pharmacological characterization of the novel chemical entity (NCE), 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. The structural composition of this molecule, featuring a substituted pyrazole ring—a known "privileged structure" in medicinal chemistry—and an azetidine moiety, suggests a high potential for biological activity.[1][2][3] Pyrazole derivatives are present in numerous FDA-approved drugs and are known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[2][4][5] This document outlines a phased, logic-driven profiling strategy designed to elucidate the primary pharmacological activity, selectivity, and potential safety liabilities of this compound, thereby enabling informed decision-making for its progression in a drug discovery pipeline.

The narrative follows a tiered approach, beginning with broad-based screening to identify primary targets, followed by focused potency and selectivity assays, and concluding with essential safety and metabolic profiling. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The Rationale for Profiling

The subject of this guide, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, is a heterocyclic compound with significant therapeutic potential. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms that can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[4] Its presence in drugs like Celecoxib (anti-inflammatory) and Crizotinib (kinase inhibitor) underscores its versatility.[2][3] The azetidine ring, a four-membered saturated heterocycle, is often used in drug design to improve physicochemical properties and introduce a rigid vector for substituent placement.

Given this structural heritage, a systematic in vitro pharmacological profiling campaign is essential to uncover the compound's mechanism of action and de-risk its development. This guide proposes a four-tiered strategy to comprehensively evaluate the compound's biological signature.

Caption: A strategic workflow for in vitro pharmacological profiling.

Tier 1: Primary Target Identification via Broad Panel Screening

Expertise & Rationale: The initial step is to cast a wide net to identify the most probable target class(es). A broad-based screening approach against panels of diverse, clinically relevant targets provides an unbiased first look at the compound's activity.[6][7] Given the established activities of pyrazole derivatives, the primary screening panels should prioritize kinases and GPCRs.[3][7] This phase is not about potency but about identifying reproducible "hits" that warrant further investigation.

Recommended Screening Panels

-

Kinase Panel: A comprehensive scan across the human kinome (e.g., Eurofins Discovery's KINOMEscan™) is recommended.[8] This platform utilizes a competitive binding assay to quantitatively measure interactions between the test compound and over 480 kinases.[8]

-

GPCR Panel: A binding assay panel targeting a wide range of human GPCRs (e.g., Eurofins Discovery's SafetyScreen™ panel) is crucial for identifying potential interactions with this major drug target class.[7]

-

General Safety Panel: A foundational safety panel that includes targets associated with common adverse effects is a prudent initial investment.[9][10]

Experimental Protocol: High-Throughput Kinase Panel Screen

This protocol is adapted from standard industry practices for competitive binding assays.

-

Compound Preparation: Solubilize 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in 100% DMSO to create a 10 mM stock solution.

-

Assay Concentration: Perform a single-point screen at a concentration of 10 µM to maximize the chances of identifying meaningful interactions.

-

Assay Principle: The assay measures the ability of the test compound to compete with an active-site directed ligand for binding to the kinase target. The amount of kinase captured on a solid support is measured, often via quantitative PCR (qPCR) of a DNA tag linked to the kinase.

-

Execution (Automated):

-

DNA-tagged kinases are incubated with the immobilized active-site directed ligand in multi-well plates.

-

The test compound (10 µM final concentration) is added to the wells.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Unbound kinase is washed away.

-

The amount of bound, DNA-tagged kinase is quantified using qPCR.

-

-

Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower value indicates greater displacement of the probe and thus higher binding affinity. A common hit threshold is a %Ctrl value < 35% or > 50% inhibition.

Hypothetical Data Presentation: Tier 1 Screening Hits

| Target Class | Panel Screened | Compound Concentration | Hit Threshold | Hypothetical Hits Identified |

| Kinases | KINOMEscan™ (480 kinases) | 10 µM | <35% of Control | Aurora Kinase A, JAK2, FLT3 |

| GPCRs | GPCR Panel (120 targets) | 10 µM | >50% Inhibition | Dopamine D2, Histamine H1 |

Tier 2: Target Validation and Potency Determination

Expertise & Rationale: Following the identification of initial hits, the next critical step is to validate these interactions and quantify the compound's potency. This is achieved by generating concentration-response curves to determine the half-maximal inhibitory (IC50) or effective (EC50) concentration. This quantitative data is essential for structure-activity relationship (SAR) studies and for ranking compounds.[11] For this guide, we will proceed with the hypothetical primary hit: Aurora Kinase A .

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13] A decrease in signal correlates with kinase inhibition.[13]

-

Reagent Preparation:

-

Kinase: Recombinant human Aurora Kinase A.

-

Substrate: Kemptide peptide substrate.

-

ATP: Prepare at a concentration equal to the known Km for the enzyme to ensure accurate and comparable IC50 values.[11]

-

Assay Buffer: Standard kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

-

Compound Plating:

-

Perform a serial dilution of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in DMSO.

-

Add the diluted compound to a 384-well plate, resulting in a final concentration range from 100 µM to 1 nM. Include a vehicle-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

-

Kinase Reaction:

-

Add the kinase and substrate solution to each well.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Read luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

-

-

Data Analysis:

-

Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the normalized response versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Data Presentation: Potency at Primary Targets

| Target | Assay Type | Result (IC50) |

| Aurora Kinase A | ADP-Glo™ Activity | 75 nM |

| JAK2 | ADP-Glo™ Activity | 850 nM |

| FLT3 | ADP-Glo™ Activity | 1.2 µM |

Tier 3: Selectivity and In Vitro Safety Profiling

Expertise & Rationale: A potent compound is only valuable if it is also selective. Lack of selectivity can lead to off-target effects and clinical adverse events.[6] This tier focuses on two key areas: 1) assessing selectivity against related kinases to confirm the compound preferentially inhibits Aurora Kinase A, and 2) evaluating activity against a panel of targets known to be associated with safety liabilities, with a mandatory focus on the hERG potassium channel.[7][10] hERG inhibition is a critical safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14][15]

Caption: Visualizing kinase selectivity profile.

Experimental Protocol: hERG Inhibition Manual Patch Clamp Assay

Automated patch-clamp is suitable for higher throughput, but the manual patch-clamp technique remains the gold standard for regulatory submissions due to its precision.[14][15] This protocol is based on FDA guidelines.[16][17]

-

Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.[17][18]

-

Electrophysiology Setup:

-

Solutions: Use appropriate intracellular (K⁺-based) and extracellular (Na⁺-based) solutions.

-

Apparatus: A manual patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.

-

-

Cell Recording:

-

Establish a whole-cell configuration with a giga-ohm seal (≥1 GΩ).[16]

-

Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV, where the peak tail current is measured.[16]

-

Record a stable baseline current in the vehicle control solution.

-

-

Compound Application:

-

Perfuse the cell with increasing concentrations of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (e.g., 0.1, 1, 10, 30 µM).

-

Allow the effect at each concentration to reach steady-state before recording.

-

-

Data Analysis:

-

Measure the peak tail current at each concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Plot the percent inhibition versus compound concentration and fit the data to determine the IC50 value.

-

Hypothetical Data Presentation: Selectivity & Safety Profile

| Target | Assay Type | Result (IC50) | Selectivity Fold (vs. Aurora A) |

| Aurora Kinase A | ADP-Glo™ Activity | 75 nM | 1x |

| Aurora Kinase B | ADP-Glo™ Activity | 1.5 µM | 20x |

| hERG Channel | Manual Patch Clamp | > 30 µM | > 400x |

| Dopamine D2 Receptor | Radioligand Binding | > 10 µM | > 133x |

| Histamine H1 Receptor | Radioligand Binding | > 10 µM | > 133x |

Tier 4: In Vitro ADME Profiling

Expertise & Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital. A key component of this is evaluating the potential for drug-drug interactions (DDIs).[19] The most common mechanism for DDIs is the inhibition of Cytochrome P450 (CYP) enzymes, which are responsible for metabolizing the majority of clinical drugs.[20][21] An in vitro CYP inhibition assay provides critical data for predicting clinical DDI risk.[22]

Experimental Protocol: CYP450 Inhibition Assay

This protocol uses human liver microsomes (HLMs) and a cocktail of fluorescent or LC-MS/MS-based probe substrates to assess inhibition across major CYP isoforms simultaneously.[19]

-

Reagents:

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs).

-

Cofactor: NADPH regenerating system.

-

Probe Substrates: A cocktail of specific substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Midazolam for CYP3A4, etc.).

-

-

Incubation:

-

Pre-incubate the test compound at various concentrations (e.g., 0.1 to 50 µM) with HLMs and buffer.

-

Initiate the metabolic reaction by adding the probe substrate cocktail and the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

-

Reaction Termination & Analysis:

-

Stop the reaction by adding a stopping solution (e.g., acetonitrile with an internal standard).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from each probe substrate.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each concentration of the test compound.

-

Determine the IC50 value for each CYP isoform by plotting the percent inhibition of metabolite formation against the test compound concentration.

-

Hypothetical Data Presentation: CYP450 Inhibition Profile

| CYP Isoform | Probe Substrate | Result (IC50) |

| CYP1A2 | Phenacetin | > 50 µM |

| CYP2C9 | Diclofenac | > 50 µM |

| CYP2C19 | S-Mephenytoin | 28 µM |

| CYP2D6 | Dextromethorphan | > 50 µM |

| CYP3A4 | Midazolam | 15 µM |

Conclusion and Path Forward

This in-depth technical guide outlines a robust, tiered strategy for the . Based on the hypothetical data generated through this workflow, the compound emerges as a potent and selective Aurora Kinase A inhibitor .

-

Primary Activity: Potent inhibition of Aurora Kinase A (IC50 = 75 nM).

-

Selectivity: Demonstrates favorable selectivity against the related Aurora Kinase B (20-fold) and other screened kinases.

-

Safety Profile: Exhibits a wide safety margin (>400-fold) against the critical hERG channel and shows no significant activity at other key safety targets.

-

DDI Risk: Low risk of inhibiting major CYP isoforms, with weak inhibition noted for CYP3A4 and CYP2C19 at concentrations significantly higher than its primary target potency.

The collective evidence from this in vitro profiling cascade provides a strong rationale for advancing 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole to the next stage of drug discovery, which would include cell-based target engagement and efficacy studies, followed by in vivo pharmacokinetic and efficacy model testing.

References

-

Title: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation Source: ACS Measurement Science Au URL: [Link]

-

Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

-

Title: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation Source: bioRxiv URL: [Link]

-

Title: DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services Source: Drug Target Review URL: [Link]

-

Title: Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development Source: PubMed URL: [Link]

-

Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation Source: ACS Measurement Science Au URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link]

-

Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Acta Pharmaceutica Sinica B URL: [Link]

-

Title: In Vitro Safety Pharmacology Assays Source: Charles River Laboratories URL: [Link]

-

Title: In vitro safety pharmacology profiling Source: European Pharmaceutical Review URL: [Link]

-

Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: 3.2. In Vitro Kinase Inhibition Assays Source: Bio-protocol URL: [Link]

-

Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development URL: [Link]

-

Title: In vitro GPCR activation assay Source: Bio-protocol URL: [Link]

-

Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Journal of Advanced Scientific Research URL: [Link]

-

Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

-

Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Kinase assays Source: BMG LABTECH URL: [Link]

-

Title: hERG Safety Assay Source: Evotec URL: [Link]

-

Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]

-

Title: GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL: [Link]

-

Title: hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL: [Link]

-

Title: In vitro JAK kinase activity and inhibition assays Source: PubMed URL: [Link]

-

Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]

-

Title: Cytochrome P450 Assays Source: Charles River Laboratories URL: [Link]

-

Title: Ion Channel Assays Source: Charles River Laboratories URL: [Link]

-

Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines Source: ResearchGate URL: [Link]

-

Title: CYP Inhibition Assay (Ki) Source: Evotec URL: [Link]

-

Title: CYP Inhibition Assays Source: Eurofins Discovery URL: [Link]

-

Title: Ion Channel Assay Services Source: Reaction Biology URL: [Link]

-

Title: Ion Channel Screening - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

-

Title: Synthesis and Antitumor Activity of Some Pyrazole Derivatives Source: Molecules URL: [Link]

-

Title: Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

-

Title: Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization and In-Vitroanti-Tumor Activity of Some Novel Pyrazole Derivatives Source: Research Square URL: [Link]

-

Title: Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Discovery of new molecular hybrid derivatives with coumarin scaffold bearing pyrazole/oxadiazole moieties: Molecular docking, POM analyses, in silico pharmacokinetics and in vitro antimicrobial evaluation with identification of potent antitumor pharmacophore sites Source: PubMed URL: [Link]

- Title: Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid Source: Google Patents URL

-

Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

-

Title: Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Source: MDPI URL: [Link]

-

Title: Current status of pyrazole and its biological activities Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. evotec.com [evotec.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. fda.gov [fda.gov]

- 17. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. lnhlifesciences.org [lnhlifesciences.org]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data, this document leverages established NMR principles and extensive spectral data from analogous substituted pyrazoles and azetidine derivatives to provide a robust, theoretically grounded reference. This in-depth guide is designed to assist researchers in the identification, characterization, and quality control of this and structurally related molecules.

Introduction: The Role of NMR in Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. NMR spectroscopy stands as a cornerstone technique for this purpose, offering a non-destructive method to probe the chemical environment of individual atoms within a molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides a wealth of information, including through-bond and through-space atomic connectivity, stereochemistry, and dynamic processes. For a molecule such as 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, with its distinct heterocyclic moieties, NMR is crucial for confirming its synthesis and purity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is expected to exhibit distinct signals for each proton group. The rationale for the predicted chemical shifts and multiplicities is detailed below.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 (Pyrazole) | 7.2 - 7.5 | Singlet (s) | 1H | The lone proton on the pyrazole ring is expected to resonate downfield due to the aromatic nature of the ring. Its chemical shift is influenced by the two adjacent nitrogen atoms and the methyl and azetidinylmethyl substituents.[1][2][3] |

| N-CH₃ (Pyrazole, pos. 1) | 3.7 - 3.9 | Singlet (s) | 3H | The methyl group attached to the N1 position of the pyrazole ring will appear as a singlet. Its chemical shift is influenced by the aromatic ring current.[4][5][6] |

| C-CH₃ (Pyrazole, pos. 3) | 2.1 - 2.4 | Singlet (s) | 3H | The methyl group at the C3 position of the pyrazole ring will also be a singlet, typically resonating slightly upfield compared to the N-methyl group.[4][5][6] |

| -CH₂- (Methylene bridge) | 3.5 - 3.8 | Singlet (s) | 2H | The methylene protons connecting the pyrazole ring to the azetidine nitrogen are expected to appear as a singlet. Their chemical environment is influenced by both heterocyclic rings. |

| -CH₂- (Azetidine, pos. 2 & 4) | 3.2 - 3.6 | Triplet (t) | 4H | The four protons on the carbons adjacent to the nitrogen in the azetidine ring are expected to be chemically equivalent and will appear as a triplet due to coupling with the two protons on C3.[7][8] |

| -CH₂- (Azetidine, pos. 3) | 2.0 - 2.4 | Quintet (quin) | 2H | The two protons on the C3 carbon of the azetidine ring will be split into a quintet by the four adjacent protons on C2 and C4.[7][8] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each chemically unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 (Pyrazole) | 128 - 132 | The CH carbon of the pyrazole ring will resonate in the aromatic region.[2][3][9] |

| C-3 (Pyrazole) | 148 - 152 | The methyl-substituted carbon of the pyrazole ring is expected to be downfield due to the attachment of the methyl group and its position in the heterocyclic ring.[9] |

| C-4 (Pyrazole) | 110 - 115 | The carbon bearing the azetidinylmethyl substituent will have a chemical shift influenced by both the pyrazole ring and the substituent. |

| N-CH₃ (Pyrazole, pos. 1) | 35 - 39 | The N-methyl carbon chemical shift is characteristic for methyl groups attached to a nitrogen within an aromatic heterocycle.[4][5] |

| C-CH₃ (Pyrazole, pos. 3) | 11 - 15 | The C-methyl carbon will resonate in the typical aliphatic region for a methyl group attached to an sp² hybridized carbon.[4][5] |

| -CH₂- (Methylene bridge) | 50 - 55 | This methylene carbon is influenced by the electron-withdrawing effects of the adjacent nitrogen and the pyrazole ring. |

| -CH₂- (Azetidine, pos. 2 & 4) | 55 - 60 | These carbons are adjacent to the nitrogen atom in the strained four-membered ring, leading to a downfield shift.[7][10] |

| -CH₂- (Azetidine, pos. 3) | 15 - 20 | The carbon at position 3 of the azetidine ring will be the most upfield of the ring carbons.[7][10] |

Experimental Protocols

To obtain high-quality NMR spectra, adherence to standardized experimental protocols is essential.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can slightly influence chemical shifts.[11]

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent for accurate chemical shift calibration (δ = 0.00 ppm).

-

Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : ~16 ppm, centered around 6 ppm.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Spectral Width : ~220 ppm, centered around 100 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, as ¹³C has a much lower natural abundance than ¹H.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Visualization of Molecular Structure and NMR Workflow

Visual aids are instrumental in understanding molecular structures and experimental processes.

Figure 1: Molecular structure of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

Figure 2: Standard workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, reference for the ¹H and ¹³C NMR spectra of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. By synthesizing data from structurally related compounds, we have established a reliable framework for the interpretation of future experimental data. The detailed protocols for sample preparation and data acquisition further serve as a practical resource for researchers. As with any predictive analysis, experimental verification remains the ultimate standard. However, this guide offers a robust starting point for the structural characterization of this and similar heterocyclic molecules, facilitating their advancement in the drug discovery pipeline.

References

- ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). (2022, August). ADV SYNTH CATAL.

- Interpreting Complex NMR Spectra of Azetidin-2-one Deriv

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). The First Scientific Conference the Collage of Sciences 2013.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018, January 9). MDPI.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678-685.

- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18). The Journal of Organic Chemistry.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 11).

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole. (n.d.). EvitaChem.

- 1HNMR δ values for. (n.d.). The Royal Society of Chemistry.

- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv

- Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.

- Synthesis, Characterization and Biological Activity of Some New 4-Substituted-Phenyl-3-Chloro-1-{5-[(3, 5-Dimethyl-1H-Pyrazol-1- Yl) Methyl]-1, 3, 4-Thiadiazol-2-Yl} Azetidin-2-One. (2012). AJPS, 12(2), 123-132.

- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8).

- Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025, August 31).

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- 1H and 13C NMR study of perdeuterated pyrazoles. (2026, February 9).

- 4-(azetidin-3-yl)-1-methyl-1h-pyrazole dihydrochloride. (n.d.). PubChemLite.

- 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride. (n.d.). NextSDS.

- (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Therapeutic Potential of a Novel Chemical Scaffold

The intersection of established pharmacophores with novel structural motifs is a fertile ground for the discovery of new therapeutic agents. The 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole scaffold represents such an intersection, combining the well-documented and diverse biological activities of the pyrazole core with the advantageous physicochemical properties conferred by the azetidine moiety. While direct, comprehensive studies on the mechanism of action of this specific derivative class are not yet prevalent in the public domain, a robust framework of scientific inquiry can be constructed based on the extensive research into structurally related compounds.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the putative mechanisms of action for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole derivatives. By synthesizing data from analogous chemical series and outlining detailed experimental protocols, this document aims to serve as a foundational resource for initiating and advancing research programs centered on this promising class of molecules. Our approach is grounded in established principles of medicinal chemistry and pharmacology, providing a logical and evidence-based pathway for investigation.

I. The Architectural Logic: Deconstructing the 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Scaffold

The therapeutic potential of this chemical series can be rationalized by dissecting its constituent parts:

-

The 1,3-dimethyl-1H-pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][3] The dimethyl substitution pattern on the pyrazole ring can influence the molecule's metabolic stability and its interaction with biological targets.

-

The 4-position Linker: The methylene linker at the 4-position provides a flexible connection to the azetidine ring, allowing for optimal orientation within a target's binding site. The nature and length of this linker are critical determinants of biological activity.

-

The Azetidin-1-yl Moiety: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction in modern drug discovery.[4] Their inclusion in a molecule can enhance pharmacokinetic properties such as solubility and metabolic stability, while also providing a vector for interaction with specific amino acid residues in a protein target.[4] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, and can also participate in ionic interactions.

II. Hypothesized Mechanisms of Action and Experimental Validation

Based on the extensive literature on pyrazole and azetidine derivatives, we can postulate several plausible mechanisms of action for the 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole class. This section will outline these hypotheses and provide detailed experimental workflows for their validation.

Hypothesis 1: Kinase Inhibition - A Prominent Target for Pyrazole Scaffolds

A significant body of research has identified pyrazole derivatives as potent inhibitors of various protein kinases.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Putative Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR-2, which are crucial for cell growth and angiogenesis.[5]

-

Non-Receptor Tyrosine Kinases: Including members of the Src family.

-

Serine/Threonine Kinases: Such as Akt, p38 MAP kinase, and CDKs, which are involved in cell survival, inflammation, and cell cycle progression.[5][7][8]

A tiered approach is recommended to efficiently identify and characterize kinase inhibitory activity.

Figure 1: A stepwise workflow for characterizing the kinase inhibitory profile of novel compounds.

This protocol is a common method for assessing kinase activity by measuring the amount of ATP remaining after a kinase reaction.

Materials:

-

Kinase of interest (e.g., p38α)

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole derivatives)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Multilabel plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 4 µL of the kinase solution to each well.

-

Add 2 µL of the diluted test compound or vehicle (DMSO control).

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of the substrate/ATP mixture.

-

Incubate for 1 hour at room temperature.

-

-

ATP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.

-

Incubate as per the manufacturer's instructions (typically 40 minutes).

-

Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate as per the manufacturer's instructions (typically 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a dose-response curve.

-

Causality and Validation: A dose-dependent decrease in the luminescent signal (indicating less ATP remaining) in the presence of the test compound suggests kinase inhibition. To validate this, one can perform ATP competition assays to determine if the compound binds to the ATP-binding site of the kinase.

Hypothesis 2: Acetylcholinesterase Inhibition - A Target in Neurodegenerative Diseases

Several pyrazoline derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[9][10] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease.[11]

Figure 2: Workflow for evaluating the acetylcholinesterase inhibitory potential of test compounds.

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Protocol:

-

To each well, add 20 µL of the test compound dilution.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the AChE solution.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the DTNB solution.

-

Initiate the reaction by adding 10 µL of the ATCI solution.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value.

-

Self-Validation: The inclusion of a known AChE inhibitor (e.g., donepezil) as a positive control is crucial for validating the assay's performance.

Hypothesis 3: Modulation of Neuroinflammatory Pathways

Chronic neuroinflammation is a key pathological feature of several neurodegenerative diseases. Pyrazole derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of pathways such as NF-κB.[12][13][14]

Figure 3: A workflow to assess the anti-neuroinflammatory effects of the pyrazole derivatives.

This protocol uses the Griess assay to quantify nitrite, a stable product of nitric oxide (NO), in cell culture supernatants.

Materials:

-

BV-2 microglial cells

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the inhibitory effect of the compounds on NO production.

-

Causality and Further Investigation: A reduction in NO production suggests anti-inflammatory activity. To delve deeper into the mechanism, subsequent experiments like Western blotting for inducible nitric oxide synthase (iNOS) expression and NF-κB activation would be necessary.

III. Quantitative Data Summary

As this is a forward-looking guide, experimental data for the specific 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole derivatives is not yet available. However, for the purpose of illustrating how such data would be presented, the following tables are provided as templates.

Table 1: Kinase Inhibition Profile

| Compound ID | Target Kinase | IC50 (nM) |

| Derivative X | p38α | 50 |

| Derivative Y | EGFR | 120 |

| Derivative Z | Akt1 | 85 |

Table 2: Acetylcholinesterase Inhibition Data

| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| Derivative A | 0.5 | >100 | >200 |

| Derivative B | 1.2 | 50 | 41.7 |

| Donepezil | 0.02 | 5.0 | 250 |

Table 3: Anti-Neuroinflammatory Activity

| Compound ID | NO Production IC50 (µM) | TNF-α Release IC50 (µM) | IL-6 Release IC50 (µM) |

| Derivative C | 1.5 | 2.0 | 1.8 |

| Derivative D | 5.2 | 7.5 | 6.8 |

IV. Concluding Remarks and Future Directions

The 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole scaffold holds considerable promise for the development of novel therapeutics. The hypotheses presented in this guide, centered on kinase inhibition, acetylcholinesterase inhibition, and modulation of neuroinflammation, provide a rational starting point for the investigation of this compound class. The detailed experimental protocols offer a clear path for the elucidation of their precise mechanisms of action.

Future research should focus on a systematic structure-activity relationship (SAR) study to optimize potency and selectivity for the identified biological targets. Furthermore, in vivo studies in relevant animal models will be crucial to translate the in vitro findings into potential therapeutic applications. The convergence of rational drug design, robust biological evaluation, and a deep understanding of the underlying pharmacology will be paramount in unlocking the full therapeutic potential of these intriguing molecules.

V. References

-

El Ouaari, A., et al. (2023). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 8(4), 4237-4249. [Link]

-

Tuzun, B., et al. (2020). Acetylcholinesterase inhibitory potencies of new pyrazoline derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 40(1), 29-38. [Link]

-

Al-Ostoot, F. H., et al. (2023). Structures of pyrazole-based Akt inhibitors and their IC50 values. ResearchGate. [Link]

-

Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2438883. [Link]

-

Ahsan, M. J., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31. [Link]

-

Asif, M., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7), 858-888. [Link]

-

Asif, M., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7), 858-888. [Link]

-

Elkotamy, R. Y., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13, 1365449. [Link]

-

Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1424-1432. [Link]

-

Bryan, M. C., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]

-

Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5349-5357. [Link]

-

Tuzun, B., et al. (2020). Acetylcholinesterase inhibitory potencies of new pyrazoline derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 40(1), 29-38. [Link]

-

Regan, J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(22), 5349-5357. [Link]

-

de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939. [Link]

-

Garon, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1669. [Link]

-

Medetalibeyoğlu, H., et al. (2025). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(35), 44781-44795. [Link]

-

Kanwal, M., et al. (2022). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate. [Link]

-

Bender, B. J., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(17), 7475-7499. [Link]

-

Bender, B. J., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(17), 7475-7499. [Link]

-

Ghamdi, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, A., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders - Drug Targets, 20(3), 283-292. [Link]

-

Al-wsabie, A. M., et al. (2020). Physical data of substituted pyrazole derivatives (4a-4i). ResearchGate. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetic Absorption and Distribution of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the essential pharmacokinetic processes of absorption and distribution for the novel small molecule, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, with numerous approved drugs featuring this core for its favorable physicochemical and pharmacological properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is paramount for its successful development from a promising candidate to a clinically effective therapeutic agent.[3][4][5] This document outlines the strategic application of in vitro and in vivo assays to characterize the compound's intestinal permeability, potential for active transport, plasma protein binding, and tissue distribution. By integrating data from these studies, we construct a cohesive pharmacokinetic profile that informs candidate selection, guides formulation development, and predicts in vivo behavior, ultimately mitigating the risk of late-stage clinical failures.[3]

Introduction: The Critical Role of ADME in Drug Development

The journey of a drug candidate from discovery to regulatory approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic (PK) properties.[6] Early and thorough characterization of a compound's ADME profile is therefore not merely a regulatory requirement but a foundational pillar of modern drug development.[7][3][5] It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug-like properties in parallel with potency and selectivity.[5][8]

The subject of this guide, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (hereafter referred to as "Compound P"), belongs to the pyrazole class of compounds. The pyrazole ring is known to act as a bioisostere for other aromatic rings, often improving properties like solubility and lipophilicity, which are crucial for absorption and distribution.[2] This guide details a logical, tiered approach to defining the absorption and distribution characteristics of Compound P, beginning with fundamental physicochemical properties and progressing through validated in vitro models to definitive in vivo animal studies.

Foundational Physicochemical Properties

Before embarking on complex biological assays, a baseline understanding of Compound P's physicochemical characteristics is essential, as these properties fundamentally govern its pharmacokinetic behavior.

Table 1: Physicochemical Properties of Compound P (Illustrative Data)

| Parameter | Value | Significance in ADME |

| Molecular Weight | 179.25 g/mol | Low molecular weight (<500 Da) generally favors passive diffusion across biological membranes.[9] |

| logP (Octanol/Water) | 1.8 | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. |

| Aqueous Solubility | 150 µg/mL at pH 7.4 | Crucial for dissolution in the gastrointestinal tract prior to absorption.[6] Poor solubility can be a major impediment to oral bioavailability. |

| pKa | 8.5 (Basic) | The ionization state influences both solubility and permeability. As a base, Compound P will be largely ionized in the stomach and partially ionized in the intestine. |

Pharmacokinetic Absorption

Absorption describes the process by which a drug enters the systemic circulation. For orally administered drugs, this involves dissolution in the gut, passage across the intestinal epithelium, and survival of first-pass metabolism in the gut wall and liver. Our investigation focuses on intestinal permeability, a key determinant of oral absorption.

In Vitro Assessment of Intestinal Permeability

In vitro models provide a cost-effective and high-throughput means to predict a drug's behavior in the human body before advancing to animal studies.[3][8]

Rationale & Expertise: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the human intestinal epithelium.[10][11] This assay is the industry standard for predicting in vivo oral absorption and identifying whether a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[10][12] Data from this assay is considered by regulatory agencies like the FDA to be sufficient for justifying waivers of in vivo bioavailability studies for highly permeable substances.[10]

Experimental Workflow Diagram:

Caption: Caco-2 Permeability Assay Workflow.

Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Verification (Self-Validation): Transepithelial Electrical Resistance (TEER) is measured. Monolayers with TEER values ≥200 Ω·cm² are deemed suitable for the experiment.[13][14] Additionally, the permeability of a low-permeability marker (e.g., Lucifer Yellow) is assessed to confirm tight junction integrity.[14]

-

Transport Experiment:

-

The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[14]

-

For apical-to-basolateral (A→B) transport, Compound P (e.g., at 10 µM) is added to the apical (donor) compartment, and drug-free buffer is added to the basolateral (receiver) compartment.[13]

-

For basolateral-to-apical (B→A) transport, Compound P is added to the basolateral (donor) compartment, and drug-free buffer is added to the apical (receiver) compartment.[11][13]

-

-

Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[13][14]

-

Quantification: The concentration of Compound P in all samples is determined using a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B).

Table 2: Caco-2 Permeability Results for Compound P (Illustrative Data)

| Parameter | Value | Interpretation |

| Papp (A→B) | 15.2 x 10⁻⁶ cm/s | High permeability. Values >10 x 10⁻⁶ cm/s are correlated with high in vivo absorption (>70-100%).[11][12] |

| Papp (B→A) | 18.1 x 10⁻⁶ cm/s | - |

| Efflux Ratio (ER) | 1.19 | An ER < 2 suggests that Compound P is not a significant substrate for efflux transporters like P-gp. |

| Recovery (%) | 95% | High recovery indicates the compound is stable and does not adsorb to the plate materials.[14] |

In Vivo Assessment of Oral Bioavailability

Rationale & Expertise: While in vitro assays are predictive, in vivo studies in animal models are essential to definitively determine oral bioavailability (F%).[15][16][17] These studies integrate all relevant physiological processes, including dissolution, permeability, gut wall metabolism, and first-pass hepatic metabolism. Rodent models (typically rats or mice) are standard for early PK screening due to their well-characterized physiology and ethical considerations.[15][17][18]

Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.[16][18] Animals are cannulated (jugular vein) to allow for serial blood sampling.

-

Dosing:

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Sample Processing & Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of Compound P are quantified by LC-MS/MS.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Table 3: Key In Vivo Pharmacokinetic Parameters for Compound P in Rats (Illustrative Data)

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |

| Cmax (ng/mL) | - | 1250 | Maximum observed plasma concentration after oral dosing. |

| Tmax (hr) | - | 0.5 | Rapid absorption. |

| AUC₀-inf (ng·hr/mL) | 850 | 7225 | Total drug exposure. |

| Clearance (mL/min/kg) | 19.6 | - | Moderate clearance. |

| Volume of Distribution (L/kg) | 2.5 | - | Indicates distribution beyond plasma into tissues. |

| Oral Bioavailability (F%) | - | 85% | Excellent oral bioavailability, consistent with high permeability and low efflux. |

Pharmacokinetic Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs of the body.[19] The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and blood flow.[19]

Plasma Protein Binding (PPB)

Rationale & Expertise: Most drugs bind reversibly to plasma proteins, primarily albumin and α1-acid glycoprotein.[20] It is widely accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues, interact with targets, and be cleared.[19][20] Therefore, determining the fraction unbound (fu) is critical. Equilibrium dialysis is considered the gold-standard method for measuring PPB due to its accuracy and minimal experimental artifacts.[20][21][22] Rapid Equilibrium Dialysis (RED) devices offer a higher-throughput adaptation of this principle.[21][23]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

-

Device Preparation: A RED device plate, which contains individual wells separated by a semipermeable membrane (12-14 kDa MWCO), is used.[20]

-

Assay Setup:

-

Plasma (human, rat, mouse) is spiked with Compound P (e.g., 1 µM).[20] This plasma is added to one chamber of the dialysis cell.

-

Phosphate-buffered saline (PBS) is added to the adjacent buffer chamber.

-

-